![molecular formula C10H12FNO B1451507 3-(3-Fluorophenoxy)pyrrolidine CAS No. 871587-68-7](/img/structure/B1451507.png)
3-(3-Fluorophenoxy)pyrrolidine
Overview
Description
3-(3-Fluorophenoxy)pyrrolidine is a compound with the molecular formula C10H12FNO . It has a molecular weight of 181.21 and appears as a yellow clear liquid .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-(3-Fluorophenoxy)pyrrolidine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . Various methods have been developed for the N-heterocyclization of primary amines with diols . Other synthetic strategies include the use of alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis
The molecular structure of 3-(3-Fluorophenoxy)pyrrolidine is characterized by a five-membered pyrrolidine ring, which is a saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
Pyrrolidine derivatives, including 3-(3-Fluorophenoxy)pyrrolidine, can participate in various chemical reactions. For instance, they can undergo C(sp3)-H alkylation and arylation employing simple aryl or alkyl halides . They can also be involved in acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .Physical And Chemical Properties Analysis
3-(3-Fluorophenoxy)pyrrolidine is a yellow clear liquid . It has a molecular weight of 181.21 and a molecular formula of C10H12FNO .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of the “3-(3-Fluorophenoxy)pyrrolidine” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Treatment of Autoimmune Diseases
A series of cis-3,4-diphenylpyrrolidine derivatives, which could potentially include “3-(3-Fluorophenoxy)pyrrolidine”, have been studied as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). This receptor is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
Anticonvulsant and Antinociceptive Activities
Compounds with a pyrrolidine core, such as “3-(3-Fluorophenoxy)pyrrolidine”, have been synthesized and evaluated for their anticonvulsant and antinociceptive activities in vivo in animal models .
Antiviral and Anticancer Therapy
Unnatural nucleoside analogs, which can include “3-(3-Fluorophenoxy)pyrrolidine”, have been used in antiviral and anticancer therapy. They can inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication, and limit viral infection by inhibiting HIV reverse transcriptase .
Inhibition of DNA Polymerases
Nucleoside analogs, potentially including “3-(3-Fluorophenoxy)pyrrolidine”, can elicit premature chain termination by inhibiting DNA polymerases. This mechanism is crucial for the clinical efficacy of anticancer and antiviral nucleosides .
Bioactivation to Nucleoside Triphosphates
Nucleoside analogs, such as “3-(3-Fluorophenoxy)pyrrolidine”, need to be bioactivated to nucleoside triphosphates to inhibit DNA polymerases. A phosphoramidate prodrug had improved cell permeability and was metabolized to the nucleoside monophosphate form in human cells .
Safety and Hazards
The safety data sheet for 3-(3-Fluorophenoxy)pyrrolidine suggests that it may be harmful if swallowed or inhaled . It can cause severe skin burns and eye damage . Therefore, it is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and ensure adequate ventilation when handling this compound .
Future Directions
Pyrrolidine derivatives, including 3-(3-Fluorophenoxy)pyrrolidine, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in this field may involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives play a significant role in the interaction with biological targets .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological pathways .
Result of Action
It is known that pyrrolidine derivatives can have a broad range of bioactivities .
properties
IUPAC Name |
3-(3-fluorophenoxy)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHGRTYTFZRUHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663058 | |
Record name | 3-(3-Fluorophenoxy)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenoxy)pyrrolidine | |
CAS RN |
871587-68-7 | |
Record name | 3-(3-Fluorophenoxy)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871587-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluorophenoxy)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-fluorophenoxy)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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